Cas no 109837-24-3 (1D-myo-inositol 1,4,5,6-tetrakisphosphate)

1D-myo-inositol 1,4,5,6-tetrakisphosphate structure
109837-24-3 structure
Product Name:1D-myo-inositol 1,4,5,6-tetrakisphosphate
Numero CAS:109837-24-3
MF:C6H16O18P4
MW:500.075487136841
CID:2031180
PubChem ID:443266
Update Time:2025-04-21

1D-myo-inositol 1,4,5,6-tetrakisphosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1D-myo-inositol 1,4,5,6-tetrakisphosphate
    • D-myo-inositol 1,4,5,6-tetrakisphosphate
    • D-myo-inositol 3,4,5,6-tetrakisphosphate
    • inositol 3,4,5,6-tetrakisphosphate
    • Inositol-1,4,5,6-tetrakisphosphate
    • L-myo-inositol 3,4,5,6-tetrakisphosphate
    • myo-Inositol 1,4,5,6-tetrakisphosphate
    • Q27098360
    • 1D-myo-inositol 1,4,5,6-tetrakis(dihydrogen phosphate)
    • (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(dihydrogen phosphate)
    • (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen (phosphate)]
    • CHEBI:16067
    • PD045655
    • [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
    • SCHEMBL1342025
    • 121010-58-0
    • Inositol 1,4,5,6-tetrakisphosphate
    • D-Myo Inositol 1,4,5,6 Tetrakisphosphate
    • CHEMBL282059
    • I0P
    • BDBM50075649
    • {[(1S,2R,3S,4R,5R,6S)-3,4-dihydroxy-2,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid
    • Inchi: 1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1
    • Chiave InChI: MRVYFOANPDTYBY-YORTWTKJSA-N
    • Sorrisi: P(=O)(O)(O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)O)OP(=O)(O)O

Proprietà calcolate

  • Massa esatta: 499.92871165g/mol
  • Massa monoisotopica: 499.92871165g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 8
  • Complessità: 664
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -8.1
  • Superficie polare topologica: 308Ų

Proprietà sperimentali

  • LogP: -7.268
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.